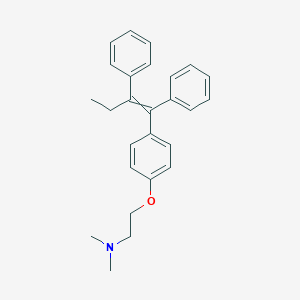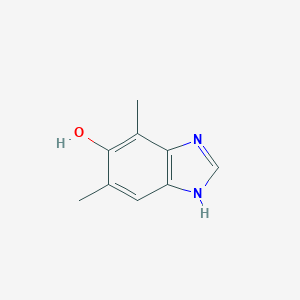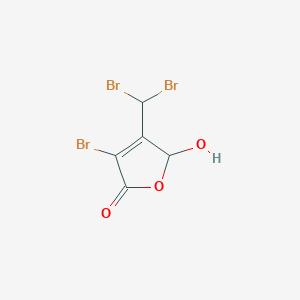
3-Bromo-4-(dibromométhyl)-5-hydroxy-2(5H)-furanone
Vue d'ensemble
Description
3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, commonly referred to as 3-Bromo-4-(dibromomethyl)-5-hydroxyfuranone, is a heterocyclic compound belonging to the furanone family. It is a colorless solid that is soluble in organic solvents such as ether and benzene. The compound has been studied extensively due to its unique properties and potential applications in various fields of scientific research. In
Applications De Recherche Scientifique
Effets antioxydants
La 3-Bromo-4-(dibromométhyl)-5-hydroxy-2(5H)-furanone (3-BDB) s'est avérée avoir des effets antioxydants. Elle a été utilisée dans des études pour évaluer son effet protecteur sur les cellules cutanées contre les dommages oxydatifs via la voie Nrf2/HO-1 . Les effets antioxydants de la 3-BDB ont été examinés par RT-PCR, Western blot, dosage de l'activité HO-1 et immunocytochimie .
Protection contre les dommages causés par les particules
La 3-BDB a été utilisée dans la recherche pour évaluer son effet protecteur sur les cellules cutanées contre les dommages induits par les particules fines 2.5 (PM2.5) . Dans ces études, des kératinocytes humains HaCaT ont été prétraités avec de la 3-BDB, puis avec des PM2.5 .
Cytoprotection
Le composé s'est avéré induire des effets cytoprotecteurs contre le stress oxydatif . Cette cytoprotection médiée par la 3-BDB a été supprimée par les inhibiteurs de HO-1, ERK et Akt .
Réduction de l'inflammation
La 3-BDB s'est avérée réduire l'inflammation cellulaire . Cela a été observé dans des études où des cellules cutanées ont été prétraitées avec de la 3-BDB, puis exposées aux PM2.5 .
Atténuation de la sénescence cellulaire
Le composé s'est avéré atténuer la sénescence cellulaire in vitro et in vivo . Cela a été observé dans des études où des cellules cutanées ont été prétraitées avec de la 3-BDB, puis exposées aux PM2.5
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-3-(dibromomethyl)-2-hydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br3O3/c6-2-1(3(7)8)4(9)11-5(2)10/h3-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPCZAUMFXUDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=C(C(=O)O1)Br)C(Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021506 | |
| Record name | 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132059-53-1 | |
| Record name | 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132059-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132059531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-4-(DIBROMOMETHYL)-5-HYDROXY-2(5H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W8WIE8S84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing brominated analogs of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)?
A1: The abstract highlights the synthesis of BMX-3, a brominated analog of the potent environmental mutagen MX []. While the abstract doesn't delve into the specific motivations, exploring the structure-activity relationship (SAR) of MX analogs, like BMX-3, can be crucial. This exploration could provide insights into:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




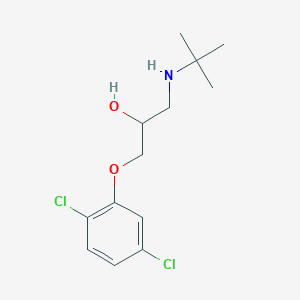

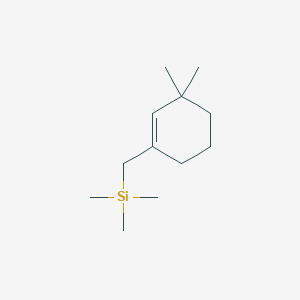
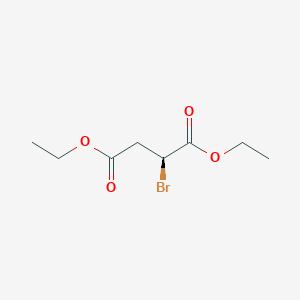
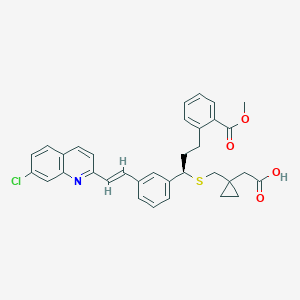
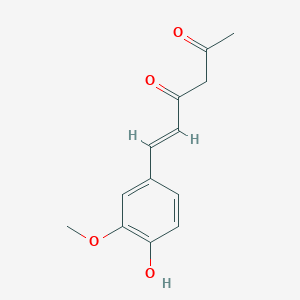

![Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate](/img/structure/B133267.png)
![Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate](/img/structure/B133268.png)
![(1R,3Ar,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B133270.png)

